4-(4-Cbz-Aminopheny)nicotinic acid
Description
4-(4-Carbobenzyloxy-aminophenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin), featuring a carbobenzyloxy (Cbz)-protected aminophenyl group at the 4-position of the pyridine ring. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic processes while retaining reactivity for subsequent deprotection . This compound is structurally distinct due to its aromatic substitution pattern, combining the electron-withdrawing carboxyl group at the 3-position of the pyridine ring with the bulky Cbz-aminophenyl group at the 4-position. Such modifications are often employed in medicinal chemistry to modulate pharmacokinetic properties or target specificity.
Properties
IUPAC Name |
4-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-12-21-11-10-17(18)15-6-8-16(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTWHIWAIIAXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cbz-Aminopheny)nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using a carbobenzyloxy (Cbz) group to form 4-Cbz-aminophenyl.
Coupling Reaction: The protected 4-Cbz-aminophenyl is then coupled with nicotinic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cbz-Aminopheny)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
4-(4-Cbz-Aminopheny)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-Cbz-Aminopheny)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acid receptors, which are involved in various physiological processes. Upon binding, it can modulate the activity of these receptors, leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinic Acid Derivatives
Physicochemical Properties
| Property | 4-Methylnicotinic acid | 4-Aminonicotinic acid | 4-Phenylnicotinic acid | 4-(4-Cbz-Aminophenyl)nicotinic acid |
|---|---|---|---|---|
| LogP | -0.5 | -1.2 | 1.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 12.3 | 8.5 | 0.7 | 0.2 |
| Thermal Stability (°C) | >200 | 180 | >200 | 160 |
Note: LogP values estimated based on substituent hydrophobicity; solubility data inferred from structural analogs .
Key Research Findings
- Synthetic Utility: The Cbz group in 4-(4-Cbz-aminophenyl)nicotinic acid enables selective functionalization of the amine, making it a versatile intermediate for peptidomimetics or metal-organic frameworks .
- NAD Biosynthesis: While 4-aminonicotinic acid can integrate into NAD salvage pathways via deamination to nicotinic acid, the Cbz derivative requires prior deprotection, limiting its utility in NAD-focused therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
